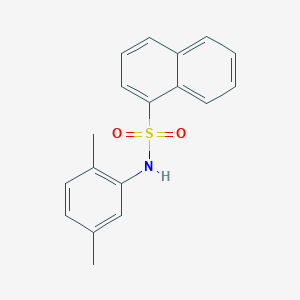
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide, also known as DNNS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DNNS is a sulfonamide derivative of naphthalene, and it is widely used in scientific research as a tool to study various biological processes.
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and protein-protein interactions. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for pH regulation in cancer cells. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has also been shown to inhibit the interaction between the HIV-1 Tat protein and the TAR RNA element by binding to the Tat protein and preventing its binding to TAR RNA.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the reduction of tumor growth. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has been shown to be well-tolerated in animal studies, with no significant toxic effects observed at therapeutic doses.
实验室实验的优点和局限性
One of the main advantages of using N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide in lab experiments is its high potency and specificity. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has been shown to have a high binding affinity for its target enzymes and proteins, making it a valuable tool for studying various biological processes. However, one of the limitations of using N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide is also relatively expensive compared to other research tools, which can limit its widespread use.
未来方向
There are several future directions for research on N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide, including the development of more efficient synthesis methods, the exploration of its potential as an anti-cancer drug, and the identification of new targets for inhibition. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has also been shown to have potential as a tool for imaging various biological processes, such as pH regulation in cancer cells. Further research in these areas could lead to the development of new therapies and diagnostic tools for various diseases.
合成方法
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide can be synthesized through a multistep process starting from naphthalene. The first step involves the conversion of naphthalene to 1-naphthylamine, which is then reacted with 2,5-dimethylbenzenesulfonyl chloride to yield N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.
科学研究应用
N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has a wide range of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug discovery. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to the reduction of tumor growth, making N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide a potential anti-cancer drug candidate. N-(2,5-dimethylphenyl)-1-naphthalenesulfonamide has also been used as a tool to study the interaction between the HIV-1 Tat protein and the TAR RNA element, which is essential for viral replication.
属性
分子式 |
C18H17NO2S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
N-(2,5-dimethylphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H17NO2S/c1-13-10-11-14(2)17(12-13)19-22(20,21)18-9-5-7-15-6-3-4-8-16(15)18/h3-12,19H,1-2H3 |
InChI 键 |
WKOZWCHNZDZARN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281114.png)

![4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281118.png)


![Methyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281123.png)
![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carbonitrile](/img/structure/B281124.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281126.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)

![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)

![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)